6-Bromo-2-cyano-3-nitrobenzoic acid
Overview
Description
6-Bromo-2-cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H3BrN2O4 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyano-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-3-nitrobenzoic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyano-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Formation of 6-amino-2-cyano-3-nitrobenzoic acid.
Reduction: Formation of 6-bromo-2-cyano-3-aminobenzoic acid.
Oxidation: Formation of 6-bromo-2-carboxy-3-nitrobenzoic acid.
Scientific Research Applications
6-Bromo-2-cyano-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyano-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological nucleophiles.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitrobenzoic acid: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
6-Bromo-2-cyano-4-nitrobenzoic acid: Similar structure but with different substitution pattern, affecting its chemical reactivity and biological activity.
3-Bromo-2-cyano-4-nitrobenzoic acid: Another isomer with distinct properties due to the position of substituents.
Uniqueness
6-Bromo-2-cyano-3-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (cyano and nitro) and electron-donating (bromo) groups allows for versatile chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
6-bromo-2-cyano-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-2-6(11(14)15)4(3-10)7(5)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGRWWVHQKUIMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C#N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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